2-Chloro-6-(chloromethyl)-4-methylpyridine
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Overview
Description
2-Chloro-6-(chloromethyl)-4-methylpyridine is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-chloro-6-methyl-4-methylpyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include 2-chloro-6-(chloromethyl)-4-pyridinecarboxaldehyde or 2-chloro-6-(chloromethyl)-4-pyridinecarboxylic acid.
Reduction Reactions: The major product is 2-chloro-6-methyl-4-methylpyridine.
Scientific Research Applications
2-Chloro-6-(chloromethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecular structures, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Bromo-6-(chloromethyl)-4-methylpyridine
Uniqueness
2-Chloro-6-(chloromethyl)-4-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the chloromethyl group enhances its electrophilic character, making it more reactive in substitution reactions.
Properties
IUPAC Name |
2-chloro-6-(chloromethyl)-4-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKOGICBHJBHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227606-30-5 |
Source
|
Record name | 2-chloro-6-(chloromethyl)-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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